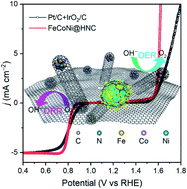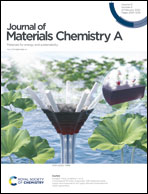FeCoNi nanoalloys embedded in hierarchical N-rich carbon matrix with enhanced oxygen electrocatalysis for rechargeable Zn-air batteries†
Journal of Materials Chemistry A Pub Date: 2021-12-01 DOI: 10.1039/D1TA09964G
Abstract
Component optimization and structure engineering are commonly used strategies to realize high-performance electrocatalysts for sustainable energy technologies. Herein, we successfully synthesized FeCoNi nanoalloys embedded in a hierarchical N-rich carbon matrix (FeCoNi@HNC), which served as an efficient and durable electrocatalyst for both the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) in alkaline media. Experimental investigations and density functional theory (DFT) calculations revealed that the core–shell structure of FeCoNi@HNC was highly beneficial for tuning the adsorption/desorption of oxygen intermediates on the N-rich carbon shell through electron penetration effects, thereby simultaneously delivering outstanding ORR activity (comparable to Pt/C) and OER activity (superior to IrO2/C). Further, the N-rich carbon shell acted as a barrier to prevent excessive oxidation and dissolution of the FeCoNi alloy nanoparticles, thus imparting FeCoNi@HNC with excellent stability in alkaline electrolytes. A prototype zinc–air battery constructed using FeCoNi@HNC exhibited a maximum power density of 109 mW cm−2 and no obvious increase in the discharge–charge voltage gap over 200 cycles at 5 mA cm−2, vastly superior battery performance to a battery fabricated using Pt/C + IrO2/C catalysts. Results validate FeCoNi@HNC as a very promising earth-abundant electrocatalyst for rechargeable zinc–air batteries and potentially other energy conversion devices that utilize ORR and OER.

Recommended Literature
- [1] Cell proliferation and migration inside single cell arrays†
- [2] C-Glycosylmethylene carbenes: synthesis of anhydro-aldose tosylhydrazones as precursors; generation and a new synthetic route to exo-glycals
- [3] Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactions
- [4] Canting angle dependence of single-chain magnet behaviour in chirality-introduced antiferromagnetic chains of acetate-bridged manganese(iii) salen-type complexes†
- [5] Bromine kinetic isotope effects: insight into Grignard reagent formation†
- [6] Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†
- [7] Chain transfer to aluminium in MAO-activated metallocene-catalyzed polymerization reactions
- [8] Brushed polyethylene glycol and phosphorylcholine for grafting nanoparticles against protein binding†
- [9] CaF2 and CaF2:Ln3+ (Ln = Er, Nd, Yb) hierarchical nanoflowers: hydrothermal synthesis and luminescent properties
- [10] Carbon nanomaterial scaffold films with conductivity at micro and sub-micron levels










